molecular formula C8H9ClO B588217 Chloroxylenol-d6 CAS No. 1407521-66-7

Chloroxylenol-d6

Cat. No.: B588217
CAS No.: 1407521-66-7
M. Wt: 162.646
InChI Key: OSDLLIBGSJNGJE-WFGJKAKNSA-N
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Description

Chloroxylenol-d6: is a deuterium-labeled derivative of chloroxylenol, a broad-spectrum antimicrobial chemical compoundThe deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .

Mechanism of Action

Target of Action

Chloroxylenol-d6, a deuterium-labeled variant of Chloroxylenol, is a broad-spectrum antimicrobial compound . Its primary targets are various types of bacteria, algae, fungi, and viruses . It is particularly effective against Gram-positive bacteria, where it disrupts the cell wall due to its phenolic nature .

Mode of Action

As a phenol antiseptic, it is believed that the hydroxyl -OH groups of the this compound molecule bind to certain proteins on the cell membrane of bacteria . This interaction disrupts the membrane, allowing the contents of the bacterial cell to leak out . This leakage leads to the death of the bacteria, thereby exerting its antimicrobial effect.

Biochemical Pathways

It is known that its antimicrobial action primarily involves the disruption of bacterial cell walls This disruption likely affects various biochemical pathways within the bacteria, leading to their death

Result of Action

The primary result of this compound’s action is the death of the targeted microorganisms. By disrupting the cell membranes of bacteria, it causes the contents of the cells to leak out, leading to cell death . This antimicrobial action helps to control the populations of bacteria, algae, fungi, and viruses at the site of application .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, a study found that the degradation rate of Chloroxylenol was higher in acidic solutions than in alkaline solutions . Additionally, the degradation rate was strongly increased with the addition of H2O2 and acutely decreased with the addition of a radical scavenger . These findings suggest that the pH of the environment and the presence of other chemical species can significantly affect the action of this compound.

Biochemical Analysis

Biochemical Properties

Chloroxylenol-d6, like its parent compound Chloroxylenol, is known for its high antibacterial activity and good skin compatibility . It interacts with various enzymes, proteins, and other biomolecules in its role as an antimicrobial agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely derived from its antimicrobial properties. It influences cell function by disrupting the normal activities of bacteria, algae, fungi, and viruses .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to degrade over time . The degradation rate of this compound in secondary effluent was found to be inhibited compared with deionized water .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that Chloroxylenol, the parent compound, can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known to interact with various enzymes and cofactors in its role as an antimicrobial agent .

Transport and Distribution

It is known that Chloroxylenol, the parent compound, can be detected in various environments, such as wastewater treatment plants, rivers, seawater, and even drinking water .

Subcellular Localization

It is known that Chloroxylenol, the parent compound, can be detected in various environments, suggesting that it may be able to penetrate cell membranes and localize within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of chloroxylenol-d6 involves the deuteration of chloroxylenol. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Reaction Setup: Large-scale reaction vessels are used to mix 3,5-xylenol, chlorinated succinimide, carbon tetrachloride, and a catalyst.

    Reaction Control: The reaction conditions, including temperature and time, are carefully controlled to ensure high yield and purity.

    Purification: The product is purified through crystallization, filtration, and recrystallization using chloroform.

Chemical Reactions Analysis

Types of Reactions: Chloroxylenol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Various substituted phenols

Scientific Research Applications

Chloroxylenol-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to track the fate of chloroxylenol in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of chloroxylenol.

    Industry: Applied in the development of new antimicrobial agents and disinfectants

Comparison with Similar Compounds

Uniqueness: Chloroxylenol-d6 is unique due to its deuterium labeling, which makes it particularly useful in scientific research for tracking and studying metabolic pathways. This labeling provides a distinct advantage in pharmacokinetic and metabolic studies compared to its non-deuterated counterpart .

Properties

IUPAC Name

4-chloro-3,5-bis(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDLLIBGSJNGJE-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1Cl)C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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